N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
Description
Contextualization within Deoxyribonucleoside Building Blocks
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is a chemically modified derivative of 2'-deoxycytidine (B1670253), one of the four fundamental deoxyribonucleoside building blocks of DNA. In its natural state, 2'-deoxycytidine possesses reactive functional groups—an exocyclic amine (N4) on the cytosine base and hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar. During the chemical synthesis of DNA, these reactive sites must be temporarily masked or "protected" to prevent unwanted side reactions and to direct the formation of the correct phosphodiester linkages that form the backbone of the DNA strand. This compound is an example of such a protected monomer, where both the exocyclic amine and the 5'-hydroxyl group are capped with benzoyl groups.
Significance of Protected Nucleosides in Synthetic Nucleic Acid Chemistry
The essence of modern oligonucleotide synthesis, particularly the widely adopted phosphoramidite (B1245037) method, relies on the sequential addition of monomeric building blocks to a growing chain, which is typically attached to a solid support. tcichemicals.com This process involves a cycle of chemical reactions, and for it to be efficient and accurate, the reactive functional groups of the nucleoside monomers that are not meant to react in a given step must be rendered inert. This is achieved through the use of protecting groups.
The protection of the exocyclic amines of deoxyadenosine, deoxyguanosine, and deoxycytidine is crucial to prevent modification by the reagents used during the coupling steps. Similarly, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected, commonly with a dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for the coupling reaction to occur at this position. tcichemicals.com The 3'-hydroxyl group is derivatized as a phosphoramidite, the reactive species that will form the new internucleotide bond. The use of these protecting groups ensures the chemoselectivity required for the directional and specific assembly of the oligonucleotide chain.
Historical Development and Evolution of Protecting Group Strategies in Oligonucleotide Synthesis
The chemical synthesis of DNA has evolved significantly since the pioneering work in the 1950s. Early methods, such as the phosphodiester and phosphotriester approaches, were laborious and limited in the length of oligonucleotides that could be synthesized. A major breakthrough came in the early 1980s with the development of the phosphoramidite method by Marvin Caruthers. This solid-phase synthesis strategy, which is still the gold standard today, was made possible by the development of stable yet readily removable protecting groups.
The choice of protecting groups is critical and is guided by the need for an "orthogonal" protection scheme, where each type of protecting group can be removed under specific conditions without affecting the others. For the exocyclic amines, base-labile protecting groups like benzoyl (for cytosine and adenine) and isobutyryl (for guanine) became standard. For the 5'-hydroxyl group, the acid-labile DMT group was found to be ideal due to its ease of removal and the ability to quantify its release, allowing for the monitoring of synthesis efficiency. The phosphate (B84403) group is also protected during synthesis, typically with a β-cyanoethyl group, which is removed at the final deprotection step. tcichemicals.com The development of these and other protecting group strategies has been instrumental in the automation and efficiency of modern DNA synthesis.
Overview of the Role of this compound as a Monomer in Advanced Research
This compound is a doubly protected nucleoside that can serve as a key intermediate in the synthesis of more complex building blocks for oligonucleotide synthesis. The benzoyl group on the N4 position is a standard protecting group for cytidine (B196190), offering stability during the synthesis cycles and being removable under basic conditions during the final deprotection of the oligonucleotide.
The presence of a benzoyl group at the 5'-O-position, instead of the more common DMT group, suggests its use in specific synthetic strategies. For instance, it could be employed in solution-phase synthesis or in scenarios where the acid-lability of the DMT group is not desired. The 5'-O-benzoyl group is more robust and requires different conditions for removal, typically saponification with a base. This allows for differential deprotection strategies. Once prepared, the 3'-hydroxyl group of this compound can be phosphitylated to create a phosphoramidite building block for incorporation into oligonucleotides.
Derivatives of N4-benzoyl-2'-deoxycytidine are explored for their potential antiviral and anticancer properties. caymanchem.com The modification of nucleosides can lead to compounds that act as chain terminators in viral replication or that are cytotoxic to cancer cells. Therefore, the synthesis of oligonucleotides containing such modified nucleosides is a key area of research for developing novel therapeutics.
Scope and Objectives of Research on this compound
Research involving this compound and similar protected nucleosides generally falls into several key areas:
Development of Novel Synthetic Methodologies: Optimizing the synthesis of protected nucleosides and their corresponding phosphoramidites to improve yield, purity, and cost-effectiveness. nih.gov
Synthesis of Modified Oligonucleotides: Using these building blocks to create oligonucleotides with novel properties, such as enhanced stability against nucleases, improved binding affinity to target sequences, and altered structural characteristics.
Therapeutic Applications: Incorporating modified nucleosides into antisense oligonucleotides, siRNAs, and aptamers to develop new therapeutic agents for a variety of diseases, including viral infections and cancer. caymanchem.com The benzoyl modifications can influence the biological activity of the resulting oligonucleotides.
Biophysical and Structural Studies: Investigating how the incorporation of modified nucleosides affects the structure, stability, and interaction of DNA and RNA duplexes. This fundamental research provides insights into the principles of nucleic acid recognition and function.
The overarching objective is to expand the chemical toolbox available for nucleic acid synthesis, enabling the creation of tailored molecules for a wide range of applications in biotechnology and medicine.
Data Tables
The following tables provide physicochemical properties for N4-Benzoyl-2'-deoxycytidine, a closely related precursor to the title compound, and a list of other relevant chemical compounds mentioned in the context of nucleic acid synthesis.
Physicochemical Properties of N4-Benzoyl-2'-deoxycytidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₅ | caymanchem.com |
| Molecular Weight | 331.3 g/mol | caymanchem.com |
| CAS Number | 4836-13-9 | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| Solubility | Soluble in DMSO and Methanol (B129727) | caymanchem.com |
| Storage Temperature | -20°C | caymanchem.com |
Interactive Table: Related Chemical Compounds in Oligonucleotide Synthesis
| Compound Name | Abbreviation | Role in Synthesis |
|---|---|---|
| 2'-Deoxycytidine | dC | Fundamental DNA building block |
| N4-Benzoyl-2'-deoxycytidine | Bz-dC | Protected cytidine monomer |
| 5'-O-(4,4'-Dimethoxytrityl)thymidine | DMT-dT | Protected thymidine (B127349) monomer |
| N6-Benzoyl-2'-deoxyadenosine | Bz-dA | Protected adenosine (B11128) monomer |
| N2-Isobutyryl-2'-deoxyguanosine | Ibu-dG | Protected guanosine (B1672433) monomer |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | |
| 1H-Tetrazole | Activator for coupling reaction | |
| Benzoyl chloride | Reagent for benzoyl protection | |
| Pyridine (B92270) | Base and solvent in protection reactions | |
| Triethylamine | Base in chemical reactions |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30) |
InChI Key |
ADBLMNPUSHTBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for N4 Benzoyl 5 O Benzoyl 2 Deoxycytidine
Precursors and Starting Materials for Deoxycytidine Functionalization
The primary and most fundamental precursor for the synthesis of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is 2'-deoxycytidine (B1670253) . This naturally occurring nucleoside possesses three reactive sites for benzoylation: the N4-exocyclic amine, the primary 5'-hydroxyl group, and the secondary 3'-hydroxyl group. The inherent differences in the nucleophilicity of these groups form the basis for the regioselective synthetic strategies discussed in the subsequent sections.
5'-O-protected-2'-deoxycytidine derivatives: These are commonly employed in stepwise synthesis protocols. The protecting group at the 5'-position prevents its reaction during the N4-benzoylation step. Common protecting groups include the acid-labile 4,4'-dimethoxytrityl (DMT) group and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) . medchemexpress.comchemimpex.com The use of these protected precursors allows for a more controlled and selective introduction of the benzoyl group at the N4-position.
N4-Benzoyl-2'-deoxycytidine: This mono-benzoylated derivative serves as a direct precursor for the subsequent benzoylation of the 5'-hydroxyl group in a stepwise approach. caymanchem.com
Regioselective Protection Strategies for 5'-Hydroxyl and N4-Amine
Achieving the specific dibenzoylation at the N4- and 5'-positions while leaving the 3'-hydroxyl group free is the central challenge in the synthesis of this compound. The similar reactivity of the hydroxyl groups and the potential for side reactions necessitate carefully designed protection strategies.
Direct Benzoylation Approaches
Direct benzoylation of unprotected 2'-deoxycytidine in a one-pot reaction to yield the desired N4,5'-di-O-benzoyl derivative is an attractive approach due to its atom and step economy. However, this method is fraught with challenges related to regioselectivity. The primary 5'-hydroxyl group is generally more reactive than the secondary 3'-hydroxyl group, but competitive benzoylation at the 3'-position and the formation of the undesired N4,3'-dibenzoyl and N4,3',5'-tribenzoyl derivatives are common side reactions.
The control of stoichiometry of the benzoylating agent, typically benzoyl chloride , is critical in these approaches. Using a controlled excess of benzoyl chloride in the presence of a base like pyridine (B92270) can lead to the formation of the desired product, but often as part of a complex mixture that requires extensive chromatographic purification. The reaction of 2'-(chloroseleno)benzoyl chloride with nucleophiles containing both amino and hydroxyl groups has shown that the primary amino group is the most reactive site, undergoing simultaneous selenenylation and acylation, highlighting the inherent reactivity of the N4-position. researchgate.net
Stepwise Protection Protocols
To overcome the selectivity issues of direct benzoylation, stepwise protocols are more commonly employed. These methods involve the sequential protection of the different functional groups, providing a more controlled and generally higher-yielding route to the target molecule.
A typical stepwise synthesis involves two main routes:
5'-O-Protection followed by N4-Benzoylation: This is a widely used strategy where the 5'-hydroxyl group of 2'-deoxycytidine is first protected with a suitable protecting group such as DMT or a silyl group. chemimpex.com This protection prevents the 5'-hydroxyl from reacting during the subsequent N4-benzoylation step. The resulting 5'-O-protected-N4-benzoyl-2'-deoxycytidine can then be deprotected at the 5'-position to yield N4-benzoyl-2'-deoxycytidine, which can then be selectively benzoylated at the 5'-position. Alternatively, if the final product requires a different 5'-substituent, this strategy is also advantageous.
N4-Benzoylation followed by 5'-O-Benzoylation: This approach begins with the selective benzoylation of the N4-amino group of 2'-deoxycytidine. This can be achieved with high selectivity under carefully controlled conditions. The resulting N4-benzoyl-2'-deoxycytidine is then subjected to a second benzoylation step to introduce the benzoyl group at the 5'-hydroxyl position. This second step must also be performed under conditions that favor the reaction at the primary 5'-hydroxyl over the secondary 3'-hydroxyl group.
A significant advancement in selective acylation is the use of transient silylation . In this method, both hydroxyl groups of 2'-deoxycytidine are temporarily protected with a labile silyl group, such as a trimethylsilyl (B98337) (TMS) group. The subsequent addition of an acylating agent, like benzoyl chloride, leads to the preferential acylation of the more nucleophilic N4-amino group. The silyl groups are then easily removed during aqueous workup, yielding the N4-acylated product with high selectivity. researchgate.net This method can be adapted for the synthesis of the target compound by first performing a selective 5'-O-benzoylation, followed by transient silylation of the 3'-hydroxyl and subsequent N4-benzoylation.
Influence of Reaction Conditions on Selectivity and Yield
The outcome of the benzoylation of 2'-deoxycytidine is highly dependent on the reaction conditions. Careful control of these parameters is essential to maximize the yield of the desired this compound and minimize the formation of unwanted byproducts.
Table 1: Influence of Reaction Conditions on Benzoylation of 2'-Deoxycytidine Derivatives
| Parameter | Condition | Effect on Selectivity and Yield |
| Solvent | Pyridine | Acts as both a solvent and a base, promoting N4-benzoylation. Lower temperatures in pyridine can suppress O-benzoylation side reactions. |
| Dichloromethane (B109758) (DCM) | Often used in combination with a base like pyridine or triethylamine. | |
| Acetonitrile (B52724) (MeCN) | Can be used in catalyzed reactions, for instance, with SnCl2 for selective benzoylation. | |
| Base | Pyridine | Common base for N-acylation reactions. |
| Triethylamine (TEA) | A stronger, non-nucleophilic base often used in DCM. | |
| 4-Dimethylaminopyridine (DMAP) | A highly effective acylation catalyst, often used in catalytic amounts. | |
| Temperature | Low Temperature (-20°C to 0°C) | Generally favors N-acylation over O-acylation, leading to higher selectivity for N4-benzoyl-2'-deoxycytidine in the initial step. |
| Room Temperature | Can lead to a mixture of N- and O-acylated products, reducing the selectivity. | |
| Benzoylating Agent | Benzoyl Chloride (BzCl) | Highly reactive, requires careful stoichiometric control to avoid over-acylation. |
| Benzoic Anhydride (B1165640) (Bz2O) | Less reactive than benzoyl chloride, may require longer reaction times or a catalyst like DMAP, but can offer better control. |
The choice of solvent, base, and temperature plays a crucial role in modulating the relative reactivity of the N4-amino and hydroxyl groups. For instance, conducting the reaction at low temperatures in pyridine generally enhances the selectivity for N-benzoylation.
Optimization of Synthetic Routes for this compound Production
Reagent Selection and Stoichiometry
The choice of the benzoylating agent and its stoichiometry are critical parameters in the synthesis. Benzoyl chloride is a common and cost-effective reagent, but its high reactivity can lead to the formation of multiple benzoylated byproducts if not carefully controlled. The use of slightly more than two equivalents of benzoyl chloride in a direct benzoylation approach is a common starting point, but this often requires extensive optimization of other reaction parameters to achieve acceptable selectivity.
Benzoic anhydride is a less reactive alternative that can offer greater control over the reaction, especially when used in combination with a catalyst like DMAP. While the reaction may be slower, it can lead to a cleaner reaction profile with fewer byproducts.
The stoichiometry of the base used is also important. The base neutralizes the hydrochloric acid generated when using benzoyl chloride and can also influence the nucleophilicity of the reacting groups.
Table 2: Comparison of Reagents for Benzoylation
| Reagent | Advantages | Disadvantages |
| Benzoyl Chloride | High reactivity, cost-effective. | Can lead to over-reaction and formation of byproducts; generates HCl. |
| Benzoic Anhydride | More controlled reactivity, can lead to cleaner reactions. | Less reactive, may require a catalyst and longer reaction times. |
A key aspect of optimization is the management of byproducts. The primary byproducts in the synthesis of this compound are the isomeric N4,3'-di-O-benzoyl-2'-deoxycytidine and the tri-substituted N4,3',5'-tri-O-benzoyl-2'-deoxycytidine . The formation of these impurities can be minimized by careful control of the reaction temperature and the stoichiometry of the benzoylating agent. In some cases, a selective hydrolysis step can be employed to remove undesired benzoyl esters. For instance, in the synthesis of a related compound, a method was developed to selectively hydrolyze benzoyl ester impurities to improve the final product's quality. nih.gov
Ultimately, the optimal synthetic route will depend on a balance of factors including yield, purity requirements, cost of reagents, and ease of purification. For large-scale production, a robust and reproducible process that minimizes the need for extensive chromatographic separation is highly desirable.
Solvent Effects and Reaction Kinetics
The choice of solvent is critical in the synthesis of this compound as it can significantly influence the reaction rate, yield, and selectivity of the benzoylation reaction. The polarity of the solvent plays a crucial role in the solubility of the starting materials and the stabilization of transition states.
Commonly used solvents in acylation reactions of nucleosides include pyridine, dichloromethane (DCM), and acetonitrile. Pyridine often serves as both a solvent and a base to neutralize the hydrochloric acid generated when using benzoyl chloride as the acylating agent. The use of aprotic solvents like acetonitrile is also prevalent. In some instances, the choice of solvent can influence the site of acylation. For example, the nature of the solvent can affect the hydrogen bonding patterns of the nucleoside, thereby altering the relative reactivity of the different hydroxyl and amino groups. While specific kinetic studies on the dibenzoylation of 2'-deoxycytidine are not extensively detailed in readily available literature, general principles of acylation kinetics apply. The reaction is typically bimolecular, and the rate is dependent on the concentration of the nucleoside, the benzoylating agent, and any catalyst used.
The table below summarizes the impact of different solvents on acylation reactions, a general trend that can be extrapolated to the synthesis of the target compound.
| Solvent | Polarity | General Effects on Acylation |
| Pyridine | Polar aprotic | Acts as a solvent and base, good for dissolving nucleosides, can accelerate the reaction. |
| Dichloromethane (DCM) | Nonpolar aprotic | Good for dissolving organic reagents, often used with a separate base. |
| Acetonitrile | Polar aprotic | Can influence selectivity in acylation reactions. |
| Acetone | Polar aprotic | Has been shown to provide high yields in some acylation reactions. researchgate.net |
| Dimethylformamide (DMF) | Polar aprotic | A relatively polar solvent that can be used in acylation reactions. researchgate.net |
The kinetics of acylation reactions are influenced by the nucleophilicity of the group being acylated and the electrophilicity of the acylating agent. The N4-amino group of cytidine (B196190) is generally more nucleophilic than the hydroxyl groups, but the 5'-hydroxyl is primary and therefore more sterically accessible and reactive than the 3'-hydroxyl group.
Reaction Temperature and Pressure Optimization
Reaction temperature is a critical parameter that must be carefully controlled to achieve the desired product with high yield and purity. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, such as the dibenzoylation of the exocyclic amino group or the acylation of the 3'-hydroxyl group, leading to a loss of selectivity.
For the selective benzoylation of nucleosides, reactions are often carried out at low temperatures to enhance selectivity. For instance, selective N-acylation is often performed at temperatures ranging from 0 °C to room temperature. In a study on the regioselective benzoylation of galactose derivatives, a reaction temperature of -40 °C was used to achieve high regioselectivity. nih.gov The optimization of temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity.
Pressure is not a commonly adjusted parameter in the synthesis of this compound, as these reactions are typically carried out at atmospheric pressure.
The following table provides a general overview of the effects of temperature on the benzoylation of nucleosides.
| Temperature Range | Effects on Reaction |
| Low (e.g., -40°C to 0°C) | Favors regioselectivity, slower reaction rate. |
| Moderate (e.g., 0°C to RT) | A common compromise for balancing rate and selectivity. |
| High (e.g., > RT) | Increased reaction rate, but may lead to side products and reduced selectivity. |
Isolation and Purification Techniques for Synthetic this compound
The isolation and purification of this compound from the reaction mixture is a crucial step to obtain a product of high purity, which is essential for its use in applications such as oligonucleotide synthesis.
Chromatographic Separations (e.g., Column Chromatography, HPLC)
Chromatographic techniques are widely employed for the purification of protected nucleosides.
Column Chromatography: This is a standard method for the purification of this compound on a laboratory scale. Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often used. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale purification of protected nucleosides, offering higher resolution and speed compared to column chromatography. Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water, often with additives like triethylammonium (B8662869) acetate to improve peak shape. sigmaaldrich.com The purity of the final product can be assessed by analytical HPLC. tcichemicals.com
The table below shows a typical example of HPLC conditions for the analysis of nucleosides.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile in water or an aqueous buffer |
| Detector | UV at a specific wavelength (e.g., 254 nm) |
Recrystallization and Precipitation Strategies
Recrystallization is a common technique used to purify solid organic compounds. The crude this compound obtained after chromatographic separation can be further purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of nucleoside derivatives include ethanol, methanol, and mixtures of a good solvent (like dichloromethane) with a poor solvent (like hexane).
Precipitation can also be used as a purification method. This involves dissolving the crude product in a suitable solvent and then adding a second solvent in which the product is insoluble, causing it to precipitate out of the solution, leaving impurities behind.
Comparative Analysis of Different Synthetic Routes to this compound
The synthesis of this compound can be achieved through various synthetic routes, primarily involving the use of protecting groups to ensure regioselectivity. A prominent strategy is the "transient protection" method.
One common approach involves the initial protection of the 5'-hydroxyl group with a bulky protecting group, such as dimethoxytrityl (DMT). This is followed by the benzoylation of the N4-amino group. The DMT group can then be removed, and the 5'-hydroxyl group can be benzoylated. However, a more efficient approach is the one-flask synthesis using a transient protection strategy. acs.org
In a transient protection method, a silylating agent, such as trimethylsilyl chloride, is used to protect all hydroxyl groups and the N4-amino group. The silylated intermediate is then treated with benzoyl chloride. The silyl group on the N4-amino position is more labile and is selectively replaced by the benzoyl group. Subsequently, the silyl groups on the hydroxyls can be selectively removed, followed by benzoylation of the 5'-hydroxyl group. This method can be performed in a single reaction vessel, which improves efficiency. acs.org
Another approach involves the use of alternative benzoylating agents, such as benzoyl cyanide, which can offer milder reaction conditions. researchgate.net
Efficiency and Atom Economy Considerations
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Let's consider a simplified hypothetical route for the synthesis of this compound from 2'-deoxycytidine and benzoyl chloride:
Reaction: 2'-deoxycytidine + 2 Benzoyl Chloride → this compound + 2 HCl
Molecular Weight of 2'-deoxycytidine (C9H13N3O4): 227.22 g/mol
Molecular Weight of Benzoyl Chloride (C7H5ClO): 140.57 g/mol
Molecular Weight of this compound (C23H21N3O6): 435.43 g/mol
Molecular Weight of HCl: 36.46 g/mol
Calculation: % Atom Economy = [435.43 / (227.22 + 2 * 140.57)] x 100 % Atom Economy = [435.43 / (227.22 + 281.14)] x 100 % Atom Economy = [435.43 / 508.36] x 100 % Atom Economy ≈ 85.65%
This calculation shows a relatively high atom economy for the core reaction. However, it does not account for solvents, catalysts, or workup reagents, which are considered in a more comprehensive green chemistry metric called the E-factor (Environmental factor).
The table below provides a conceptual comparison of different synthetic strategies.
| Synthetic Strategy | Advantages | Disadvantages |
| Stepwise Protection and Benzoylation | Good control over regioselectivity. | Multiple steps, lower overall yield, more waste. |
| Transient Protection (One-Flask) | Higher efficiency, fewer isolation steps. acs.org | May require careful control of reaction conditions. |
| Use of Alternative Benzoylating Agents | Milder reaction conditions may be possible. researchgate.net | Reagent availability and cost may be a factor. |
Environmental Impact of Synthetic Protocols
The synthesis of this compound typically involves the protection of the exocyclic amine of 2'-deoxycytidine with a benzoyl group, followed by the benzoylation of the 5'-hydroxyl group. While effective, these protocols carry a notable environmental burden.
The environmental impact of these synthetic protocols can be assessed through several key metrics, including the types and quantities of waste generated, the use of hazardous and volatile solvents, and energy consumption.
Key Environmental Considerations:
Solvent and Reagent Waste: The use of solvents such as pyridine and dichloromethane for reactions and purification is a major contributor to the environmental footprint. These solvents are often toxic, volatile, and difficult to recycle, leading to significant waste generation. For instance, in a typical laboratory-scale synthesis, the volume of solvent used can be many times greater than the volume of the product.
Hazardous Byproducts: The reaction of benzoyl chloride with 2'-deoxycytidine generates benzoic acid and pyridinium (B92312) hydrochloride as byproducts. While benzoic acid is relatively benign, the disposal of large quantities of pyridinium salts from industrial-scale synthesis requires careful waste management.
To mitigate these environmental concerns, researchers are exploring greener alternatives. These include the use of less hazardous solvents, the development of catalytic methods that reduce the amount of reagents needed, and the exploration of alternative protecting group strategies that can be introduced and removed under more environmentally friendly conditions.
One alternative to direct benzoylation is the triazolation method for preparing protected 2'-deoxycytidine analogs, which has been shown to be suitable for commercial scale-up. nih.gov While this method may offer advantages in terms of scalability and potentially reduced byproducts, a direct comparative life-cycle assessment with the traditional benzoylation route is needed to fully evaluate its environmental benefits.
The following table provides a qualitative overview of the environmental impact associated with the conventional synthesis of this compound.
| Process Step | Reagents/Solvents | Environmental Concerns | Potential Green Alternatives |
| N4-Benzoylation | Benzoyl chloride, Pyridine | Use of hazardous and volatile solvent (pyridine), generation of corrosive HCl, formation of pyridinium salt waste. | Use of greener solvents (e.g., ionic liquids, supercritical fluids), alternative benzoylating agents (e.g., benzoic anhydride with a catalyst), enzyme-catalyzed acylation. |
| 5'-O-Benzoylation | Benzoyl chloride, Pyridine | Similar concerns as N4-benzoylation. | Selective enzymatic acylation, use of solid-supported reagents to simplify purification. |
| Work-up/Purification | Dichloromethane, Methanol, Water | Use of large volumes of volatile organic solvents, generation of aqueous waste containing salts and organic impurities. | Chromatography with greener solvents, crystallization instead of chromatography where possible, membrane filtration. |
Incorporation of N4 Benzoyl 5 O Benzoyl 2 Deoxycytidine into Oligonucleotides
Chemical Principles of Solid-Phase Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is the predominant method for the chemical construction of DNA and RNA fragments. nih.gov This technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, such as controlled pore glass (CPG) or polystyrene. nih.gov The process is cyclic, with each cycle extending the oligonucleotide by one nucleotide in the 3' to 5' direction. wikipedia.org A key advantage of the solid-phase approach is the ability to drive reactions to completion by using an excess of reagents in solution, which can then be easily removed by washing the solid support, thus simplifying purification at each step. nih.gov
The synthesis cycle is characterized by four principal chemical reactions:
Deprotection (Detritylation): The cycle begins with the removal of a protecting group from the 5'-hydroxyl of the support-bound nucleoside. In standard phosphoramidite (B1245037) chemistry, this is typically an acid-labile dimethoxytrityl (DMT) group, which is cleaved by treatment with a mild acid like trichloroacetic acid or dichloroacetic acid. atdbio.com
Coupling: The newly liberated 5'-hydroxyl group is then coupled with the next nucleoside monomer, which is supplied as a phosphoramidite derivative. This reaction is catalyzed by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), which protonates the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. idtdna.comglenresearch.com
Capping: To prevent the elongation of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. idtdna.com This capping step is crucial for minimizing the formation of deletion mutations in the final oligonucleotide sequence. idtdna.com
Oxidation: The newly formed phosphite (B83602) triester linkage between the nucleotides is unstable and is therefore oxidized to a more stable phosphotriester. This is commonly accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270). atdbio.com
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate (B84403) backbone are removed in a final deprotection step, typically using aqueous ammonia (B1221849). atdbio.com
Alternative Coupling Chemistries Employing N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
While phosphoramidite chemistry is the most widely used method for oligonucleotide synthesis, alternative approaches have also been developed. One such method is H-phosphonate chemistry, which offers a different approach to the formation of the internucleotide linkage.
H-phosphonate chemistry involves the coupling of a nucleoside 3'-H-phosphonate monomer with the 5'-hydroxyl group of the growing oligonucleotide chain. umich.edu This reaction is typically activated by an acyl chloride, such as pivaloyl chloride or adamantoyl chloride. umich.edu A key difference from phosphoramidite chemistry is that the resulting H-phosphonate diester linkage is stable and does not require oxidation in every cycle. Instead, a single oxidation step is performed at the end of the synthesis to convert all the H-phosphonate linkages to phosphodiester linkages simultaneously. glenresearch.com
The use of this compound in H-phosphonate chemistry would first require its conversion to the corresponding 3'-H-phosphonate monomer. This can be achieved by reacting the protected nucleoside with phosphorous trichloride followed by hydrolysis.
The synthesis cycle using this monomer would involve a base-labile deprotection of the 5'-O-benzoyl group, followed by the coupling of the this compound-3'-H-phosphonate with the free 5'-hydroxyl of the support-bound oligonucleotide. The stability of the H-phosphonate linkage to the basic conditions required for 5'-deprotection would be a critical factor for the success of this approach.
The following table outlines the key steps in a hypothetical H-phosphonate synthesis cycle using a 5'-O-benzoyl protected monomer.
| Step | Reagents | Purpose |
|---|---|---|
| 1. 5'-Deprotection | Mild Base | Removal of the 5'-O-benzoyl group. |
| 2. Coupling | Nucleoside 3'-H-phosphonate, Activator (e.g., pivaloyl chloride) | Formation of an internucleotide H-phosphonate diester linkage. |
| 3. Capping | Acetic Anhydride, N-Methylimidazole | Blocking of unreacted 5'-hydroxyl groups. |
This cycle would be repeated until the desired sequence is obtained, followed by a final oxidation and deprotection.
Phosphotriester Methodologies
The phosphotriester approach to oligonucleotide synthesis represented a significant advancement over the earlier phosphodiester method, primarily by protecting the phosphate backbone during chain elongation. This strategy prevents unwanted side reactions and branching at the internucleosidic linkage. In this methodology, the exocyclic amino group of 2'-deoxycytidine (B1670253) is protected with a benzoyl group to form N4-benzoyl-2'-deoxycytidine, a staple building block in nucleic acid chemistry. This protection is crucial as the free amino group is nucleophilic and would otherwise react with the activated phosphate intermediates, leading to chain termination or branching. wikipedia.orglibretexts.org
The core of the phosphotriester method involves the coupling of two nucleotide units. The first unit is a 5'-protected nucleoside (e.g., with a dimethoxytrityl group) that is anchored to a solid support via its 3'-hydroxyl group. The second unit, the incoming monomer, is typically a 5'-O-dimethoxytrityl-N4-benzoyl-2'-deoxycytidine derivative with a 3'-phosphotriester group. This phosphotriester group consists of the phosphorus atom bonded to a protecting group, such as a 2-cyanoethyl or o-chlorophenyl group, and an oxygen atom that will form the internucleosidic bond. wikipedia.orgtrilinkbiotech.com
The synthesis cycle proceeds as follows:
Deprotection (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with a mild acid, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
Coupling: The protected N4-benzoyl-2'-deoxycytidine monomer, with its 3'-phosphotriester, is activated by a condensing agent (e.g., 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, MSNT). This activated species then reacts with the free 5'-hydroxyl group of the support-bound chain to form a protected dinucleoside phosphotriester. biosyn.com
Capping (Optional but Recommended): Any unreacted 5'-hydroxyl groups on the solid support are acetylated with reagents like acetic anhydride to prevent them from participating in subsequent cycles, thus minimizing the formation of failure sequences (n-1 oligomers).
This cycle of deprotection and coupling is repeated until the desired oligonucleotide sequence is assembled. The N4-benzoyl protecting group remains intact throughout these steps, ensuring the integrity of the cytidine (B196190) base.
Stability of this compound During Solid-Phase Synthesis Cycles
The success of solid-phase oligonucleotide synthesis relies on the stability of the various protecting groups throughout numerous chemical cycles. The N-benzoyl group on the deoxycytidine base must withstand both the acidic conditions of detritylation and the oxidative conditions used to stabilize the phosphate backbone.
Resistance to Acidic Detritylation Conditions
Each synthesis cycle begins with the removal of the 5'-O-dimethoxytrityl (DMT) group, which is achieved by treatment with a protic acid. Commonly used reagents for this step are 2-3% solutions of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758). trilinkbiotech.com While these conditions are acidic, the exposure time is typically brief, lasting only a few minutes per cycle.
The N4-benzoyl group, which is an amide linkage, is sufficiently robust to withstand these repeated, short exposures to acid. libretexts.org The primary concern during the detritylation step is the potential for depurination, which involves the cleavage of the N-glycosidic bond of purine nucleosides (adenine and guanine). The N-glycosidic bond of pyrimidines like deoxycytidine is significantly more stable to acid. Therefore, under standard detritylation protocols optimized to minimize depurination, the N4-benzoyl protecting group on deoxycytidine remains stable with negligible cleavage.
Deprotection Strategies for Oligonucleotides Synthesized with this compound
Following the completion of the oligonucleotide chain assembly, the final step is the removal of all protecting groups from the nucleobases and the phosphate backbone, along with cleavage of the oligonucleotide from the solid support.
Mechanism of Benzoyl Group Removal
The removal of the N4-benzoyl group is a base-catalyzed hydrolysis of the amide bond, a process known as ammonolysis when conducted with ammonium hydroxide. The mechanism involves a nucleophilic acyl substitution reaction. The ammonia molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, breaking the carbon-nitrogen bond and regenerating the exocyclic amino group of the cytidine base. The leaving group is benzamide, which is washed away during the purification process. wikipedia.org
Selection of Deprotection Reagents and Conditions
The choice of deprotection reagent and conditions is critical for efficiently removing the protecting groups without degrading the final oligonucleotide product. Concentrated aqueous ammonium hydroxide (28-33%) is the most traditional and widely used reagent for this purpose. A typical procedure involves heating the solid support with ammonium hydroxide in a sealed vial at 55 °C for 8 to 16 hours. glenresearch.comglenresearch.com This single treatment simultaneously cleaves the oligonucleotide from the support (if a standard succinyl linker is used) and removes the N-benzoyl groups from cytidine and adenine, the N-isobutyryl group from guanine (B1146940), and the 2-cyanoethyl groups from the phosphate backbone.
The rate of deprotection is dependent on the specific protecting group, the deprotection reagent, and the temperature. The N-benzoyl group is considered a "standard" or robust protecting group, requiring more stringent conditions for removal compared to "fast" or "mild" protecting groups like phenoxyacetyl (PAC). researchgate.net
A significant consideration in selecting deprotection reagents is the potential for side reactions. When mixtures containing primary amines like methylamine (B109427) are used (e.g., AMA, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to accelerate deprotection, a transamination reaction can occur with N4-benzoyl-deoxycytidine. In this side reaction, methylamine attacks the C4 position of the cytosine ring, displacing the benzamide group and resulting in the formation of N4-methyl-deoxycytidine. glenresearch.com To avoid this, N-acetyl-protected deoxycytidine is often substituted for N-benzoyl-deoxycytidine when using AMA. glenresearch.com
| N-Protected Nucleoside | Deprotection Reagent | Temperature (°C) | Deprotection Half-Life (t½, minutes) |
|---|---|---|---|
| N4-Benzoyl-dC | Aqueous Methylamine (8.2 M) | 25 | 32 |
| N4-Benzoyl-dC | Ammonium Hydroxide / Methylamine (AMA, 1:1) | 25 | 41 |
| N4-Benzoyl-dC | Ethanolic Methylamine (8.0 M) | 25 | 170 |
| N4-Benzoyl-dC | Aqueous Ammonium Hydroxide (14.8 M) | 25 | >1440 |
| N4-Benzoyl-dC | Ethanolic Ammonium Hydroxide (2.0 M) | 25 | >1440 |
| N6-Benzoyl-dA | Aqueous Methylamine (8.2 M) | 25 | 31 |
| N2-Isobutyryl-dG | Aqueous Methylamine (8.2 M) | 25 | 18 |
Data sourced from a study on the cleavage rates of common nucleobase protecting groups. The results highlight that aqueous methylamine is the most rapid deprotecting agent, while standard aqueous ammonium hydroxide is significantly slower at room temperature, necessitating elevated temperatures for practical use. researchgate.netresearchgate.net
Side Reactions and Product Integrity during Deprotection
The deprotection step, while crucial for revealing the final oligonucleotide, can also be a source of side reactions that compromise the integrity of the product, particularly when N4-Benzoyl-2'-deoxycytidine is present in the sequence. The benzoyl protecting group on the exocyclic amine of cytidine is susceptible to certain chemical modifications under standard deprotection conditions, leading to the formation of undesired byproducts.
The most prominent side reaction is transamination , which occurs when amine-based reagents are used for deprotection. This reaction involves the displacement of the benzoyl group by the amine present in the deprotection solution, resulting in a modified cytidine base within the oligonucleotide sequence. The extent of this side reaction is highly dependent on the specific deprotection reagent and conditions employed.
One of the most common reagents that can lead to transamination is a mixture of ammonium hydroxide and aqueous methylamine (AMA). While AMA is favored for its ability to rapidly deprotect other standard nucleobases, its use with N4-benzoyl-dC can result in the formation of N4-methyl-2'-deoxycytidine (N4-Me-dC). Research has shown that this transamination can occur at a level of approximately 5% when using AMA for deprotection. glenresearch.com
Another deprotection agent, ethylenediamine (B42938) (EDA), which is often used for the deprotection of sensitive oligonucleotides such as methylphosphonates, also readily causes transamination of N4-benzoyl-dC. In this case, the level of transamination has been reported to be as high as 15-16%. glenresearch.com The use of a more labile isobutyryl protecting group on deoxycytidine has been shown to reduce this transamination to around 4%. glenresearch.com
To mitigate the issue of transamination, the use of acetyl-protected deoxycytidine (Ac-dC) is widely recommended when employing amine-containing deprotection reagents. glenresearch.comglenresearch.com The acetyl group is significantly more labile and is rapidly hydrolyzed, minimizing the opportunity for the competing transamination reaction to occur. glenresearch.com
In some contexts, the N4-benzoyl group on 5-formyl-2'-deoxycytidine has been found to be too labile, leading to its partial loss during synthesis and subsequent branching of the oligonucleotide chain. glenresearch.com While this is a distinct context from standard 2'-deoxycytidine, it highlights the inherent reactivity of the N4-acyl protection.
The integrity of the final oligonucleotide product is therefore critically dependent on the careful selection of deprotection conditions, especially when N4-Benzoyl-2'-deoxycytidine is incorporated. The presence of transaminated species can interfere with downstream applications of the oligonucleotide, affecting its hybridization properties and biological activity. Therefore, for applications requiring high fidelity, it is crucial to either use alternative protecting groups for cytidine or to employ deprotection strategies that are known to minimize or eliminate this side reaction.
The following table summarizes the extent of the transamination side reaction with different deprotection reagents when N4-benzoyl-2'-deoxycytidine is present.
| Deprotection Reagent | Nucleoside Analogue | Side Product | Extent of Side Reaction | Reference |
| Ammonium Hydroxide/Methylamine (AMA) | N4-Benzoyl-2'-deoxycytidine | N4-Methyl-2'-deoxycytidine | ~5% | glenresearch.com |
| Ethylenediamine (EDA) | N4-Benzoyl-2'-deoxycytidine | N4-Ethyl-2'-deoxycytidine | 15-16% | glenresearch.com |
| Ethylenediamine (EDA) | N4-Isobutyryl-2'-deoxycytidine | N4-Ethyl-2'-deoxycytidine | ~4% | glenresearch.com |
Advanced Methodological Considerations and Challenges
Minimizing Side Reactions During Synthesis and Deprotection
The chemical synthesis of oligonucleotides is a multi-step process that requires the use of protecting groups to prevent unwanted reactions on the nucleobases. The benzoyl group is a common choice for the protection of the N4 amino group of cytosine. libretexts.org However, the conditions required for its removal can lead to side reactions that compromise the integrity of the final oligonucleotide product.
One of the significant side reactions during the deprotection of oligonucleotides containing N4-benzoyl-2'-deoxycytidine is transamination. This reaction is particularly problematic when using amine-based reagents for deprotection, such as ammonia (B1221849) or methylamine (B109427). libretexts.org The exocyclic amino group of cytosine can be displaced by the amine from the deprotection solution, leading to the formation of N4-alkylcytosine derivatives.
Another potential issue is the incomplete removal of the benzoyl protecting group. Residual benzoyl groups on the cytosine bases will interfere with proper Watson-Crick base pairing, potentially affecting the hybridization properties and biological activity of the oligonucleotide.
The phosphodiester backbone is the structural scaffold of oligonucleotides, and its integrity is paramount. While generally stable, the phosphodiester bond can be susceptible to cleavage under harsh chemical conditions. The deprotection of N4-benzoyl-cytosine typically requires treatment with a base, such as aqueous or gaseous ammonia or methylamine. libretexts.org Although these conditions are primarily aimed at removing the base-protecting groups, they can also lead to some degree of phosphodiester bond scission, especially with prolonged exposure or at elevated temperatures. The rate of this cleavage is influenced by the sequence context of the oligonucleotide. nih.gov
The stability of the phosphodiester bond is a critical consideration, as cleavage results in truncated oligonucleotide sequences, which are impurities that can be difficult to separate from the full-length product and can interfere with downstream applications. The choice of deprotection conditions must therefore be a carefully optimized compromise between efficient removal of the benzoyl groups and minimization of backbone degradation.
Impact of Protecting Group Choice on Oligonucleotide Integrity and Yield
A comparative analysis of different protecting groups for cytosine reveals significant differences in their lability and the conditions required for their removal. Besides the standard benzoyl (Bz) group, other commonly used protecting groups include acetyl (Ac) and phenoxyacetyl (PAC) derivatives. nih.gov
Studies have investigated the cleavage rates of these protecting groups under various deprotection conditions. For instance, aqueous methylamine is highly effective at cleaving all of these groups rapidly. nih.gov However, for applications requiring milder deprotection, the choice of protecting group becomes more critical. Ethanolic ammonia, for example, shows greater selectivity, rapidly cleaving PAC groups while leaving the more stable benzoyl and acetyl groups largely intact. nih.gov This differential lability can be exploited in more complex synthetic schemes.
The acetyl group is generally more labile than the benzoyl group under basic conditions. This allows for faster deprotection, which can minimize the exposure of the oligonucleotide to harsh conditions and thereby reduce the extent of side reactions like phosphodiester bond cleavage.
| Protecting Group | Deprotection Reagent | Relative Deprotection Rate | Key Considerations |
|---|---|---|---|
| N4-Benzoyl | Aqueous Ammonia | Moderate | Standard, but can require prolonged heating leading to potential side reactions. |
| N4-Acetyl | Aqueous Ammonia | Fast | Allows for milder deprotection conditions, reducing the risk of side reactions. |
| N4-Isopropyl-phenoxyacetyl | Aqueous Ammonia | Very Fast | Enables rapid deprotection under mild conditions, suitable for sensitive oligonucleotides. |
The choice of benzoyl protection for cytosine can be strategically advantageous for certain oligonucleotide designs, while being less suitable for others.
Advantages:
Stability: The benzoyl group is relatively stable under the conditions of oligonucleotide synthesis, which can be beneficial for the synthesis of long oligonucleotides where the growing chain is subjected to multiple rounds of chemical treatment.
Commercial Availability and Cost: N4-benzoyl-2'-deoxycytidine phosphoramidite (B1245037) is a widely available and cost-effective reagent for standard oligonucleotide synthesis.
Disadvantages:
Harsh Deprotection: The conditions required for the complete removal of the benzoyl group are relatively harsh, which can be detrimental for oligonucleotides containing sensitive modifications or for sequences prone to degradation.
Side Reactions: The potential for transamination and other base modifications is a significant drawback, particularly when high purity is essential.
High GC Content: For oligonucleotides with a high content of guanine (B1146940) (G) and cytosine (C), the aggregation of the growing chains on the solid support can be problematic. The bulky benzoyl groups may exacerbate this issue, potentially leading to lower coupling efficiencies and reduced yields.
Purity Assessment and Quality Control of Synthesized Oligonucleotides Containing N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
Ensuring the purity and quality of synthesized oligonucleotides is critical for their successful application in research and therapeutics. A comprehensive analytical strategy is required to identify and quantify the desired full-length product and any impurities that may have formed during synthesis and deprotection.
The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govnih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for separating the full-length oligonucleotide from shorter failure sequences (truncations) and other impurities. Ion-pair reversed-phase HPLC is a commonly used method for this purpose. The choice of column, such as a Phenyl-Hexyl column, and the gradient of the mobile phase are optimized to achieve the best possible separation of the target oligonucleotide from its closely related impurities. nih.gov UV detection at a specific wavelength, typically around 260 nm, is used to quantify the different species.
Mass Spectrometry (MS):
Mass spectrometry provides an accurate determination of the molecular weight of the synthesized oligonucleotide, confirming its identity. nih.gov It is also invaluable for the characterization of impurities. By analyzing the masses of the various peaks in the mass spectrum, it is possible to identify specific side products, such as those resulting from:
Incomplete removal of protecting groups (e.g., residual benzoyl groups).
Base modifications (e.g., transamination).
Deletion sequences (missing a nucleotide).
Truncated sequences.
Assessment of Truncated Sequences and Deletions
A primary challenge in solid-phase oligonucleotide synthesis is the incomplete reaction at each coupling step, leading to the formation of truncated sequences (n-1, n-2, etc.) and internal deletions. The presence of the bulky benzoyl groups on the N4 and 5'-O positions of the deoxycytidine can influence coupling efficiencies. Therefore, rigorous analytical assessment is crucial to quantify these process-related impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic oligonucleotides. chromatographytoday.comwaters.comthermofisher.com Ion-pair reversed-phase (IP-RP) HPLC, in particular, offers high-resolution separation of the full-length product from shorter failure sequences. chromatographytoday.com The separation is based on the principle that longer oligonucleotides have more phosphate (B84403) groups and thus a stronger interaction with the ion-pairing agent, leading to later elution times.
Table 1: Representative IP-RP-HPLC Analysis of a Crude Synthetic Oligonucleotide Containing this compound
| Peak ID | Retention Time (min) | Tentative Assignment | Relative Area (%) |
| 1 | 8.5 | Short Truncated Sequences (< n-5) | 15.2 |
| 2 | 12.1 | n-2 Deletion Sequence | 5.8 |
| 3 | 13.5 | n-1 Deletion Sequence | 10.5 |
| 4 | 15.2 | Full-Length Product (FLP) | 65.0 |
| 5 | 16.8 | Benzoyl Adducts/Other Impurities | 3.5 |
This table is a representative example and actual results may vary based on the specific oligonucleotide sequence, synthesis conditions, and analytical method.
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool for identifying truncated sequences. colby.edunih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used. colby.edu By analyzing the mass-to-charge ratio of the components in the mixture, it is possible to confirm the molecular weights of the full-length product and identify the various truncated species. colby.edu
Detection of Modified Bases and Backbone Adducts
The benzoyl protecting groups on this compound are designed to be removed during the final deprotection step of oligonucleotide synthesis, typically using ammonia. atdbio.com However, incomplete removal can lead to the persistence of benzoyl adducts on the final oligonucleotide. These adducts can interfere with the proper hybridization and biological function of the oligonucleotide.
The detection of such modified bases and any other backbone adducts formed during synthesis is critical. Tandem mass spectrometry (MS/MS) is a highly effective technique for this purpose. nih.gov In an MS/MS experiment, a specific ion (e.g., the full-length product with a suspected adduct) is isolated and fragmented. The resulting fragmentation pattern can provide information about the location of the modification on the oligonucleotide chain.
Furthermore, the use of certain reagents during synthesis can sometimes lead to unwanted modifications of the nucleobases. For example, the use of ethylenediamine (B42938) for deprotection of methylphosphonate (B1257008) oligonucleotides has been shown to cause transamination of N4-benzoyl cytidine (B196190), resulting in undesired adducts. trilinkbiotech.com While not directly applicable to standard phosphoramidite chemistry, this highlights the importance of carefully selecting deprotection conditions compatible with the protecting groups used.
Table 2: Common Adducts and Modifications Detected by LC-MS in Oligonucleotides Synthesized with Benzoyl-Protected Cytidine
| Adduct/Modification | Mass Shift (Da) | Potential Cause | Analytical Detection Method |
| Benzoyl Adduct | +104 | Incomplete deprotection | LC-MS, MS/MS |
| N-1 Deletion | Varies | Incomplete coupling | HPLC, LC-MS |
| Oxidized Phosphodiester | +16 | Incomplete sulfurization (for phosphorothioates) | LC-MS |
| Depurination | Varies | Acidic conditions during detritylation | HPLC, LC-MS |
This table provides examples of potential adducts and is not an exhaustive list. The specific adducts and their prevalence will depend on the synthesis and deprotection conditions.
Scalability of Synthesis Protocols for this compound and its Application
The transition from small-scale laboratory synthesis to large-scale industrial production of oligonucleotides presents numerous challenges, including maintaining high coupling efficiencies, ensuring consistent product quality, and managing the use of large volumes of reagents and solvents. susupport.cominsights.bionih.govcellculturedish.com
Laboratory Scale to Industrial Production Considerations
The solid-phase phosphoramidite method is the most common approach for oligonucleotide synthesis and is amenable to scaling. ttu.eeinscinstech.com.cn However, as the scale increases, factors such as reagent delivery, reaction times, and heat transfer become more critical. For a building block like this compound, the efficiency of the coupling and deprotection steps must be carefully optimized for large-scale synthesis to minimize the formation of impurities. inscinstech.com.cn
The choice of solid support, the type and concentration of the activator, and the duration of the coupling reaction are all critical parameters that need to be re-evaluated when moving to an industrial scale. researchgate.net The use of highly efficient and robust synthesis cycles is paramount to achieving high yields of the desired full-length oligonucleotide. inscinstech.com.cn
Automation in Oligonucleotide Synthesis Utilizing this Building Block
Automated DNA synthesizers are central to modern oligonucleotide production. ttu.ee These instruments perform the repetitive cycles of deprotection, coupling, capping, and oxidation required for chain elongation. inscinstech.com.cn The use of phosphoramidite building blocks, including those derived from this compound, is standard in these automated processes.
The automation of the synthesis process allows for high throughput and reproducibility. nih.gov However, the specific properties of the building blocks can influence the performance of the automated synthesis. For instance, the solubility and stability of the this compound phosphoramidite in the synthesis solvents are important for reliable delivery and efficient coupling. The deprotection of the benzoyl groups is also a critical step that is typically performed post-synthesis and may require specific automated or semi-automated downstream processing. atdbio.com
Table 3: Key Parameters in Automated Oligonucleotide Synthesis
| Synthesis Step | Key Parameter | Importance for this compound |
| Coupling | Activator, Coupling Time | Ensuring high coupling efficiency despite bulky protecting groups. |
| Capping | Capping Reagent | Preventing unreacted chains from further elongation. |
| Oxidation | Oxidizing Agent | Stabilizing the newly formed phosphite (B83602) triester linkage. |
| Deprotection | Deprotection Agent, Time, Temperature | Complete removal of both benzoyl groups without degrading the oligonucleotide. |
Analytical Methodologies for N4 Benzoyl 5 O Benzoyl 2 Deoxycytidine and Its Derivatives
Spectroscopic Characterization Techniques for Confirming Structure and Purity
Spectroscopic methods are indispensable for providing direct evidence of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy offer detailed insights into the atomic connectivity, molecular weight, and functional groups present in N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The anomeric proton (H-1') of the deoxyribose sugar typically appears as a triplet around 6.2-6.4 ppm due to coupling with the C2' protons. The protons of the two benzoyl groups produce characteristic signals in the aromatic region (approximately 7.4-8.2 ppm). The addition of the 5'-O-benzoyl group, compared to a precursor like N4-Benzoyl-2'-deoxycytidine, induces a downfield shift in the signals of the 5'-protons (H-5'a and H-5'b), confirming the site of esterification.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the two benzoyl groups (one amide and one ester) in the range of 165-170 ppm. The carbons of the pyrimidine (B1678525) base and the aromatic benzoyl rings appear between 128-155 ppm, while the carbons of the deoxyribose sugar are found further upfield (approximately 60-90 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity between the benzoyl groups, the cytidine (B196190) base, and the sugar moiety. scielo.org.mx
Table 1: Representative ¹H NMR Chemical Shift Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H-6 | ~8.3 | Doublet |
| H-5 | ~7.4 | Doublet |
| Benzoyl Protons (ortho, meta, para) | 7.4 - 8.2 | Multiplets |
| H-1' | ~6.3 | Triplet |
| H-3' | ~4.6 | Multiplet |
| H-4' | ~4.2 | Multiplet |
| H-5'a, H-5'b | ~4.5 | Multiplet |
| H-2'a, H-2'b | 2.3 - 2.8 | Multiplets |
| NH (Amide) | ~8.9 | Broad Singlet |
Table 2: Representative ¹³C NMR Chemical Shift Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| C=O (Ester) | ~166 |
| C=O (Amide) | ~164 |
| C4 | ~162 |
| C2 | ~155 |
| C6 | ~145 |
| Benzoyl Carbons (Aromatic) | 128 - 134 |
| C5 | ~97 |
| C1' | ~87 |
| C4' | ~85 |
| C3' | ~75 |
| C5' | ~64 |
| C2' | ~40 |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₂₃H₂₁N₃O₆), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.
The calculated monoisotopic mass of the compound is 435.1430 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 436.1503.
Fragmentation analysis (MS/MS) provides further structural confirmation. Key fragmentation pathways involve the cleavage of the glycosidic bond and the ester/amide bonds. Common fragments observed would include:
A fragment corresponding to the loss of a benzoic acid molecule from the sugar, or a benzoyl radical.
The benzoyl cation (m/z 105) , which is a very common and stable fragment from benzoylated compounds. nih.gov
A fragment representing the protonated N4-benzoyl-cytosine base resulting from the cleavage of the N-glycosidic bond.
Fragments showing the loss of the entire dibenzoylated sugar moiety.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z for [Fragment+H]⁺ |
| [M+H]⁺ (Protonated Molecule) | 436.15 |
| [M - C₇H₅O]⁺ (Loss of benzoyl radical) | 331.10 |
| [N4-benzoyl-cytosine + H]⁺ (Protonated Base) | 216.07 |
| [Benzoyl cation]⁺ | 105.03 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The key diagnostic peaks include:
N-H Stretching: A moderate absorption band around 3400-3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the deoxyribose sugar are found just below 3000 cm⁻¹.
Carbonyl (C=O) Stretching: This is a crucial region. Two distinct, strong absorption bands are expected: one for the ester carbonyl (around 1720 cm⁻¹) and one for the amide carbonyl (around 1660 cm⁻¹). The presence of both confirms the dibenzoylation.
Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) rings.
C-O Stretching: Strong bands in the 1250-1050 cm⁻¹ region correspond to the C-O bonds of the ester and the sugar ether linkages.
The availability of IR spectra for the related compound N4-Benzoyl-2'-deoxycytidine provides a strong basis for these assignments. nih.gov
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | ~3350 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000-2850 | Medium-Weak |
| Ester C=O | Stretch | ~1720 | Strong, Sharp |
| Amide C=O | Stretch | ~1660 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600, 1580, 1450 | Medium-Strong |
| Ester C-O | Stretch | ~1270 | Strong |
| Ether C-O | Stretch | ~1100 | Strong |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like protected nucleosides. A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound.
In this setup, a nonpolar stationary phase (such as a C18 silica (B1680970) column) is used with a polar mobile phase, commonly a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like trifluoroacetic acid (TFA). The highly nonpolar, dibenzoylated product will be retained longer on the column than more polar impurities, such as mono-benzoylated starting material (N4-benzoyl-2'-deoxycytidine) or unreacted 2'-deoxycytidine (B1670253).
By integrating the area of the product peak detected by a UV detector (typically at a wavelength around 230 nm or 260 nm where the benzoyl and cytosine chromophores absorb) and comparing it to the total area of all peaks, a quantitative purity value can be obtained. Purity levels for such compounds are often required to be greater than 98% or 99% for use in further applications. medchemexpress.comacmec.com.cntcichemicals.com
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. During the synthesis of this compound from a mono-benzoylated precursor, TLC is used to track the consumption of the starting material and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a solvent system, usually a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). Because the dibenzoylated product is significantly less polar than the mono-benzoylated starting material (which has a free hydroxyl group), it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared. The spots are visualized under UV light (254 nm). scielo.org.mx
Table 6: Illustrative TLC Monitoring of Benzoylation
| Compound | Polarity | Expected Retention Factor (Rf) | Appearance on TLC Plate |
| N4-Benzoyl-2'-deoxycytidine (Starting Material) | High | Low (e.g., 0.2) | Lower Spot |
| This compound (Product) | Low | High (e.g., 0.6) | Higher Spot |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
Gas Chromatography (GC) serves as a potent analytical tool for the identification and quantification of volatile byproducts that may arise during the synthesis or degradation of protected nucleosides. While direct GC analysis of a high molecular weight, polar compound like this compound is not feasible due to its low volatility, the technique is highly applicable for detecting residual solvents and volatile decomposition products.
In the context of this compound, GC analysis would typically be applied to identify byproducts from the benzoylation reaction, such as benzoic acid or residual pyridine (B92270), which is often used as a solvent and base. Furthermore, if the compound undergoes degradation, volatile fragments could potentially be identified by GC.
For the analysis of non-volatile compounds like nucleosides by GC, a derivatization step is often necessary to increase volatility. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. While this is a powerful method, its application to this compound for byproduct analysis is not extensively documented in the literature, as other chromatographic techniques like HPLC are more direct.
A hypothetical application of GC-MS for byproduct analysis might involve the parameters outlined in the table below, based on general methods for related compounds.
Interactive Data Table: Hypothetical GC-MS Parameters for Volatile Byproduct Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | 5% Phenyl Methyl Siloxane | General-purpose column for separation of a wide range of organic compounds. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | To separate compounds with a range of boiling points. |
| Carrier Gas | Helium | Inert carrier gas for transporting the sample through the column. |
| Detector | Mass Spectrometer (MS) | For identification of separated compounds based on their mass-to-charge ratio. |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase the volatility of any potential non-volatile byproducts with active hydrogens. |
Assessment of Stability and Degradation Pathways
The stability of this compound is a critical factor, as its degradation can lead to impurities in oligonucleotide synthesis. Stability is typically assessed under conditions that mimic storage and processing, including hydrolytic, thermal, and photochemical stress.
Hydrolytic Stability Studies
Hydrolytic stability is crucial, especially concerning the N-glycosidic bond and the benzoyl protecting groups. The N4-benzoyl group is known to be labile under certain conditions. Studies on related N-acylated nucleosides indicate that the rate of hydrolysis is pH-dependent.
Research on the stability of various N-acyl protecting groups on 2'-deoxycytidine has shown that the N-benzoyl group is relatively stable under neutral conditions but can be cleaved under basic or acidic conditions. The 5'-O-benzoyl group, being an ester, is also susceptible to hydrolysis, particularly under basic conditions.
A typical hydrolytic stability study would involve incubating the compound in buffers of varying pH (e.g., pH 3, 7, 9) at a controlled temperature and monitoring the degradation over time by HPLC.
Interactive Data Table: Illustrative Hydrolytic Stability Study Conditions
| Condition | Parameter | Rationale |
|---|---|---|
| pH | 3.0, 7.4, 9.0 | To assess stability in acidic, neutral, and basic environments. |
| Temperature | 37 °C | To simulate physiological or slightly elevated processing temperatures. |
| Time Points | 0, 2, 4, 8, 24, 48 hours | To determine the rate of degradation. |
| Analysis Method | Reverse-Phase HPLC | To separate the parent compound from its degradation products. |
| Potential Degradation Products | N4-Benzoyl-2'-deoxycytidine, 5'-O-benzoyl-2'-deoxycytidine, 2'-deoxycytidine, Benzoic acid | Resulting from the cleavage of the benzoyl groups and potentially the glycosidic bond. |
Thermal Degradation Analysis
Thermal degradation studies are important to understand the compound's stability during storage and in synthetic reactions that may require elevated temperatures. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the temperatures at which thermal events, such as melting and decomposition, occur.
Interactive Data Table: Representative Thermal Analysis Data for a Protected Nucleoside
| Analytical Technique | Observation | Interpretation |
|---|---|---|
| TGA | Significant mass loss starting at ~220 °C | Onset of thermal decomposition. |
| DSC | Endothermic peak at ~190 °C | Melting point of the compound. |
| DSC | Exothermic event following the melting peak | Decomposition of the compound. |
| Potential Decomposition Products | Benzene, Benzoic Acid, Pyrimidine base fragments | Volatile and non-volatile products from the breakdown of the molecule. |
Photochemical Stability Evaluation
Exposure to light, particularly UV radiation, can lead to the degradation of nucleosides. The benzoyl groups in this compound have chromophores that absorb UV light, which can potentially lead to photochemical reactions.
Photostability studies typically involve exposing a solution of the compound to a controlled light source (e.g., a xenon lamp simulating sunlight) and analyzing the sample at various time points by HPLC to quantify the loss of the parent compound and the formation of photoproducts. While specific photochemical stability data for this compound is scarce, related studies on benzoylated compounds suggest that photodegradation is a possibility.
Interactive Data Table: General Protocol for Photochemical Stability Testing
| Parameter | Condition | Purpose |
|---|---|---|
| Light Source | Xenon lamp with UV filters | To simulate exposure to sunlight. |
| Solvent | Acetonitrile/Water | To dissolve the compound and allow for light penetration. |
| Concentration | 0.1 mg/mL | A typical concentration for HPLC analysis. |
| Time Points | 0, 1, 2, 4, 8, 24 hours | To monitor the extent of degradation over time. |
| Analysis | UV-Vis Spectroscopy, HPLC-UV/MS | To monitor changes in absorbance and identify/quantify the parent compound and photoproducts. |
Quantitative Determination of this compound Content
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative determination of this compound content and the assessment of its purity. Reverse-phase HPLC with UV detection is typically employed for this purpose.
A validated HPLC method would include the determination of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The purity of commercial batches of related protected nucleosides, such as N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, is often reported to be greater than 99.0% as determined by HPLC. vwr.comavantorsciences.comtcichemicals.com
The quantitative analysis would involve creating a calibration curve with standards of known concentration to determine the amount of the compound in a sample.
Interactive Data Table: Typical HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm and 305 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Computational and Theoretical Studies of N4 Benzoyl 5 O Benzoyl 2 Deoxycytidine
Molecular Modeling and Conformational Analysis of the Protected Nucleoside
Another key conformational parameter is the torsion angle around the glycosidic bond (χ), which defines the orientation of the nucleobase with respect to the sugar. The two major conformations are syn and anti. For pyrimidine (B1678525) nucleosides like deoxycytidine, the anti conformation is generally favored due to reduced steric clash between the base and the sugar. The presence of the bulky benzoyl group at the N4 position is expected to further stabilize the anti conformation.
The orientation of the 5'-O-benzoyl group is also of interest, as it can influence the accessibility of the 5'-hydroxyl group for subsequent reactions in oligonucleotide synthesis. The conformation around the C4'-C5' bond is typically described by the torsion angle γ, with the gauche+, trans, and gauche- rotamers being the most stable.
Table 1: Hypothetical Conformational Data for N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
| Parameter | C2'-endo Conformation | C3'-endo Conformation |
| Relative Energy (kcal/mol) | 0.0 | 0.5 - 1.5 |
| Glycosidic Torsion Angle (χ) | anti (-160° to -100°) | anti (-160° to -100°) |
| Sugar Pucker Phase Angle (P) | 144° - 180° | 0° - 36° |
| C4'-C5' Torsion Angle (γ) | gauche+ (~60°) | trans (~180°) |
Note: This table presents hypothetical data based on known conformational preferences of similar nucleosides. The actual values would be determined through specific computational studies.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed picture of the electronic structure and reactivity of this compound. These methods can be used to predict molecular properties that are not accessible through classical molecular mechanics.
Energy Minimization and Stability Prediction
Energy minimization, or geometry optimization, is a fundamental quantum chemical calculation that locates the lowest energy conformation of a molecule. By comparing the energies of different conformers (e.g., C2'-endo vs. C3'-endo), the most stable structure can be identified. These calculations can also provide insights into the energetic barriers for conformational transitions, which is important for understanding the dynamic behavior of the molecule in solution. The stability of the benzoyl protecting groups themselves can also be assessed by calculating the energy changes associated with their removal.
Frontier Molecular Orbital Analysis for Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).
Table 2: Hypothetical Quantum Chemical Data for this compound
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |
Note: These are hypothetical values intended to illustrate the type of data obtained from quantum chemical calculations.
Simulation of Protecting Group Interactions during Oligonucleotide Synthesis
Computational simulations can model the behavior of this compound during the crucial coupling step of solid-phase oligonucleotide synthesis. These simulations can help to rationalize experimental observations and guide the development of more efficient synthesis protocols.
Steric Hindrance Effects on Coupling Efficiency
The benzoyl groups, being relatively bulky, can sterically hinder the approach of the incoming phosphoramidite (B1245037) to the 5'-hydroxyl group of the growing oligonucleotide chain. Molecular dynamics simulations can be used to model this process and assess the extent of steric hindrance. By analyzing the trajectories of the reacting molecules, it is possible to identify conformational orientations that are either favorable or unfavorable for the coupling reaction. The size and orientation of the 5'-O-benzoyl group are particularly important in this regard.
Electronic Effects on Nucleophilicity and Electrophilicity
The electronic properties of the benzoyl protecting groups can also influence the coupling efficiency. The electron-withdrawing nature of the benzoyl group at the N4 position can modulate the electronic character of the cytosine base. Similarly, the 5'-O-benzoyl group can affect the nucleophilicity of the 5'-hydroxyl group, although this effect is generally considered to be less significant than steric effects. Quantum chemical calculations can be used to quantify these electronic effects by calculating atomic charges and electrostatic potential maps. These calculations can reveal how the electron density is distributed across the molecule and how this distribution changes upon the approach of a reactant. By understanding these electronic factors, it may be possible to fine-tune the protecting groups to enhance the reaction rate and yield. mdpi.com
Prediction of Deprotection Kinetics and Mechanisms
The removal of the N4-benzoyl and 5'-O-benzoyl protecting groups is a critical step in the synthetic application of this compound, particularly in oligonucleotide synthesis. Computational chemistry offers a suite of methods to predict the kinetics and mechanisms of these deprotection reactions, which typically occur via hydrolysis.
The primary computational approaches for studying reaction mechanisms are rooted in quantum mechanics (QM). Methods like Density Functional Theory (DFT) and ab initio calculations are used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, transition states, and any intermediates. The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is the primary factor controlling the reaction rate (kinetics).
The deprotection of this compound involves the cleavage of two different types of bonds: an amide linkage (N4-benzoyl) and an ester linkage (5'-O-benzoyl). Computationally, these two processes are modeled separately to understand their distinct kinetics and mechanisms.
Mechanism of 5'-O-benzoyl (Ester) Deprotection: Ester hydrolysis can be catalyzed by either acid or base. In a basic medium, the mechanism typically involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. QM calculations can model this process, identifying the tetrahedral intermediate and the subsequent transition state for the departure of the 5'-O-deoxycytidine leaving group.
Mechanism of N4-benzoyl (Amide) Deprotection: Amide hydrolysis is generally slower than ester hydrolysis under similar conditions, a phenomenon that computational models can quantify. The mechanism also proceeds through a nucleophilic acyl substitution pathway. Theoretical studies can elucidate the subtle differences in the stability of the tetrahedral intermediate and the height of the activation barrier compared to ester hydrolysis. nih.gov For instance, computational analysis can predict whether the reaction proceeds through an O-protonated or N-protonated pathway in acidic conditions. nih.gov
Solvent effects are critical in these reactions and are typically included in calculations using either explicit solvent models (where individual solvent molecules are included) or, more commonly, implicit continuum solvent models (like the Polarizable Continuum Model, PCM). nih.gov These models account for the stabilization of charged species like intermediates and transition states by the solvent, providing more accurate energy profiles.
By calculating the activation energies for the cleavage of both benzoyl groups under various simulated conditions (e.g., different pH levels), a theoretical prediction of the reaction kinetics can be established. This can help in determining conditions for selective deprotection, if desired. For example, experimental studies on related compounds have determined the half-lives for the removal of N-benzoyl groups under various conditions, such as with aqueous methylamine (B109427) or ethanolic ammonia (B1221849). nih.gov Computational studies aim to reproduce and predict such kinetic data from first principles.
Table 1: Illustrative Calculated Parameters for Deprotection Reactions
This table presents hypothetical data derived from the principles of computational studies on amide and ester hydrolysis to illustrate the type of information that can be obtained. Actual values would require specific DFT calculations for this compound.
| Parameter | 5'-O-benzoyl (Ester) Hydrolysis | N4-benzoyl (Amide) Hydrolysis | Computational Method |
| Reaction Pathway | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution | B3LYP/6-311++G(d,p) |
| Rate-Determining Step | Formation of Tetrahedral Intermediate | Breakdown of Tetrahedral Intermediate | Transition State Theory |
| Calculated Activation Energy (ΔG‡) | ~15-20 kcal/mol | ~20-25 kcal/mol | DFT with PCM Solvent Model |
| Predicted Relative Rate | Faster | Slower | Kinetic Analysis |
Virtual Screening and Design of Modified Nucleoside Analogues Based on this compound Scaffold
The core structure of this compound, which is 2'-deoxycytidine (B1670253), serves as a valuable molecular scaffold in drug discovery. nih.govmdpi.com Nucleoside analogues are a cornerstone of antiviral and anticancer therapeutics because they can mimic natural nucleosides and interfere with the replication of viral genomes or cancer cells. researchgate.net Computational methods are instrumental in the rational design and discovery of novel, potent, and selective nucleoside analogues. nih.gov
The general workflow involves using the 2'-deoxycytidine scaffold as a starting point and computationally exploring modifications to enhance its therapeutic properties. The benzoyl groups of the parent compound are considered synthetic handles, and the deprotected scaffold is the basis for virtual screening and design.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (e.g., a viral polymerase or a human kinase) is known, SBVS can be employed. nih.gov This process involves:
Library Preparation: A large digital library of virtual compounds is created. These compounds can be variations of the 2'-deoxycytidine scaffold, with modifications at the sugar moiety (e.g., at the 2' or 3' positions) or the nucleobase (e.g., at the C5 position).
Molecular Docking: Each compound in the library is computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred binding pose and estimate the binding affinity (often as a "docking score"). ejmo.org For example, docking simulations have been used to study how deoxycytidine analogues bind to human deoxycytidine kinase, a key enzyme in their metabolic activation. nih.gov
Hit Identification: Compounds with the best docking scores and favorable interactions with key amino acid residues in the active site are identified as "hits" for further investigation.
Ligand-Based Virtual Screening (LBVS): If the structure of the target protein is unknown, but other molecules that bind to it are known, LBVS can be used. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Methods include:
Pharmacophore Modeling: A pharmacophore model is built based on the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a known active nucleoside analogue. This model is then used as a 3D query to search virtual libraries for other molecules that match these features.
2D/3D Similarity Searching: A known active ligand is used as a template to search for compounds with similar 2D fingerprints or 3D shapes. researchgate.net
De Novo Design: Computational tools can also be used to "grow" novel molecules within the constraints of the target's binding pocket. Starting with the 2'-deoxycytidine scaffold placed in the active site, algorithms can add fragments piece-by-piece to optimize interactions and design a completely new analogue with high predicted affinity.
These computational approaches accelerate the drug discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and experimental testing, saving significant time and resources. tandfonline.com
Table 2: Examples of Virtual Design Strategies for 2'-Deoxycytidine Analogues
This table illustrates how computational methods can be applied to design modified nucleoside analogues based on the 2'-deoxycytidine scaffold for therapeutic purposes.
| Scaffold Modification Site | Proposed Modification | Target Enzyme | Computational Method | Predicted Outcome |
| C5 of Cytosine | Addition of a phenyl group | Thymidylate Synthase | Molecular Docking | Enhanced hydrophobic interactions in the active site. cuny.edu |
| 2' of Deoxyribose | Introduction of a fluorine atom ("up" conformation) | Deoxycytidine Kinase (dCK) | Docking, QM/MM | Altered sugar pucker, potentially improving phosphorylation efficiency. nih.gov |
| 4'-Position of Deoxyribose | Addition of an ethynyl group | Viral Reverse Transcriptase | Homology Modeling, Docking | Steric hindrance to prevent chain termination by the viral enzyme. |
| N4 of Cytosine | Replacement of benzoyl with different amides | SARS-CoV-2 Main Protease | Virtual Screening (Docking) | Improved hydrogen bonding network with catalytic residues. ejmo.org |
Utilization in the Synthesis of DNA/RNA Probes for Molecular Detection
Oligonucleotide probes are fundamental tools in molecular biology for the detection and quantification of specific nucleic acid sequences. The synthesis of these probes requires the precise sequential addition of nucleotides, a process in which protected phosphoramidites, including the N4-benzoyl-deoxycytidine derivative, are essential.
Real-time Polymerase Chain Reaction (PCR) probes are oligonucleotides designed to hybridize to a specific target sequence during the PCR process. These probes are typically labeled with a fluorophore and a quencher, allowing for the real-time monitoring of DNA amplification. The synthesis of these probes is carried out using automated solid-phase DNA synthesizers, which rely on phosphoramidite chemistry.
During the synthesis of a real-time PCR probe containing deoxycytidine residues, N4-benzoyl-protected deoxycytidine phosphoramidite is used as the building block for incorporating 'C' bases into the sequence. The benzoyl group effectively shields the reactive amine group on the cytosine base, preventing unwanted side reactions during the coupling cycles of the synthesis. This protection is crucial for achieving the high purity and sequence fidelity required for these sensitive detection tools. Once the synthesis is complete, the benzoyl protecting groups are removed during the final deprotection step, typically using aqueous ammonia, to yield the functional probe ready for use in quantitative PCR experiments.
Table 1: Key Characteristics of Real-Time PCR Probe Synthesis
| Feature | Description | Role of N4-Benzoyl-2'-deoxycytidine |
|---|---|---|
| Synthesis Method | Solid-Phase Phosphoramidite Chemistry | Standard building block for incorporating deoxycytidine. |
| Protecting Group | Benzoyl group on the exocyclic amine of cytosine. | Prevents side reactions during synthesis cycles. |
| Deprotection | Typically with aqueous ammonia. | Removal of the benzoyl group to yield the functional probe. |
| Purity Requirement | High purity is essential for specific and efficient hybridization. | Ensures the correct sequence and functionality of the probe. |
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA sequences within the context of the chromosome in intact cells. FISH probes are often long oligonucleotides or a pool of shorter oligonucleotides that are fluorescently labeled and designed to bind to a specific chromosomal region.
The synthesis of these oligonucleotide-based FISH probes also relies on phosphoramidite chemistry. For every cytosine in the probe sequence, N4-benzoyl-protected deoxycytidine phosphoramidite is incorporated. The stability of the benzoyl protecting group throughout the numerous synthesis cycles is critical for the successful assembly of these often-long probes. After the full-length probe has been synthesized, a comprehensive deprotection step is performed to remove the benzoyl groups from all cytosine residues, along with other protecting groups from the other bases and the phosphate (B84403) backbone. This reveals the final oligonucleotide probe, which is then typically purified and labeled with a fluorescent dye for use in FISH experiments. The integrity of the probe sequence, ensured by the effective use of protecting groups like N-benzoyl, is paramount for the specificity and brightness of the FISH signal. genelink.comcreative-bioarray.comnih.govyoutube.com
Role in the Creation of Primers for Polymerase Chain Reaction (PCR) and Sequencing
PCR and DNA sequencing are cornerstone techniques in molecular biology, both of which are dependent on short, single-stranded DNA molecules known as primers. The chemical synthesis of these primers is a well-established process that universally employs protected nucleoside phosphoramidites.
Standard oligonucleotide primers for PCR and Sanger sequencing are synthesized through automated solid-phase DNA synthesis. In this process, the N4-benzoyl-protected phosphoramidite of 2'-deoxycytidine is the standard reagent used to introduce cytosine bases into the growing primer chain. The benzoyl group's role is to prevent the exocyclic amine of cytosine from engaging in undesired chemical reactions during the synthesis, thereby ensuring that the final primer product has the correct sequence. The fidelity of the primer sequence is critical for its specific annealing to the target DNA and for the subsequent enzymatic extension by a DNA polymerase. Following synthesis, the primer is cleaved from the solid support and fully deprotected, which includes the removal of the benzoyl groups from the cytosine bases. youtube.com
Table 2: General Properties of Standard Oligonucleotide Primers
| Property | Typical Range | Importance |
|---|---|---|
| Length | 18-30 nucleotides | Affects specificity and melting temperature. |
| Melting Temperature (Tm) | 55-65 °C | Ensures efficient annealing to the target DNA. |
| GC Content | 40-60% | Influences the melting temperature and stability of the primer-template duplex. |
| Sequence Fidelity | >99% | Critical for specific amplification and sequencing accuracy. |
In various specialized PCR and sequencing applications, modified primers are required. These modifications can include the incorporation of fluorescent dyes, biotin, or modified bases to introduce specific functionalities. The synthesis of these modified primers follows the same fundamental phosphoramidite chemistry, and N4-benzoyl-protected deoxycytidine remains the standard for incorporating cytosine.
For instance, in the synthesis of primers with internal fluorescent labels, the labeling moiety is often introduced as a modified phosphoramidite. The presence of the N4-benzoyl group on the cytosine units ensures that the exocyclic amine does not interfere with the coupling of the modified phosphoramidite or with the label itself. Similarly, for applications requiring primers with increased thermal stability or nuclease resistance, modified backbones or sugar moieties can be introduced. The synthesis of such primers still relies on the standard protecting group strategy for the nucleobases, including the use of N4-benzoyl for deoxycytidine, to ensure the integrity of the base sequence during the incorporation of these specialized modifications. nih.gov
Application in the Synthesis of Antisense Oligonucleotides for Gene Expression Modulation in Model Systems
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA molecule and modulate gene expression, typically by inhibiting translation or inducing mRNA degradation. The chemical synthesis of these therapeutic and research tools is a critical process that necessitates the use of protecting groups to ensure sequence accuracy and product purity.
During the solid-phase synthesis of antisense oligonucleotides, the N4-benzoyl-protected phosphoramidite of 2'-deoxycytidine is a standard reagent for the incorporation of cytosine residues. The benzoyl group provides robust protection of the exocyclic amine throughout the synthesis process, which is particularly important for antisense oligonucleotides that may contain various chemical modifications to enhance their stability, binding affinity, and cellular uptake. These modifications can include phosphorothioate backbones, 2'-O-methoxyethyl (2'-MOE) sugars, or locked nucleic acids (LNAs). The compatibility of the N4-benzoyl protecting group with the chemistries used to introduce these modifications is essential for the successful synthesis of these complex molecules. Following the completion of the synthesis, a carefully controlled deprotection step is employed to remove the benzoyl groups and other protecting groups, yielding the final, active antisense oligonucleotide. nih.govmurdoch.edu.aumdpi.com
Table 3: Research Findings on Antisense Oligonucleotide Modifications
| Modification Type | Purpose | Compatibility with N4-Benzoyl-dC Synthesis |
|---|---|---|
| Phosphorothioate Backbone | Increased nuclease resistance. | High |
| 2'-O-Methoxyethyl (2'-MOE) Sugars | Enhanced binding affinity and nuclease resistance. | High |
| Locked Nucleic Acids (LNAs) | Increased thermal stability and binding affinity. | High |
| Peptide Nucleic Acids (PNAs) | Altered backbone for high stability and binding affinity. | High |
Future Perspectives in N4 Benzoyl 5 O Benzoyl 2 Deoxycytidine Research
Development of Greener Synthetic Routes for N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
The traditional chemical synthesis of protected nucleosides and subsequent oligonucleotide assembly involves significant use of hazardous solvents and reagents, generating considerable waste. nih.govacs.orgacsgcipr.org The future of this compound synthesis is increasingly focused on the principles of green chemistry to mitigate this environmental cost. acsgcipr.orgresearchgate.net
Key areas of development include:
Solvent Replacement: Research is ongoing to replace hazardous solvents like dichloromethane (B109758), which has been traditionally used in oligonucleotide synthesis, with more benign alternatives. researchgate.net This shift is crucial for reducing the volatility, toxicity, and carcinogenicity associated with manufacturing processes. researchgate.net
Biocatalytic Methods: The use of enzymes in nucleoside synthesis offers a promising green alternative to purely chemical routes. academie-sciences.fr Biocatalysis, using enzymes such as nucleoside phosphorylases, can offer high specificity and reduce the need for extensive protecting group manipulations and the use of harsh chemicals. academie-sciences.fr Developing enzymatic pathways for the acylation steps (benzoylation) could dramatically improve the sustainability of producing this compound.
Atom Economy and Waste Reduction: Future synthetic strategies will focus on improving atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net This includes developing methodologies for the recovery and reuse of valuable materials like protecting groups and solid supports, which are significant contributors to waste in current processes. nih.govresearchgate.net The American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) has identified oligonucleotide manufacturing as a key area needing sustainability improvements, highlighting waste as a major issue. nih.govacs.orgacsgcipr.org
Innovations in Protecting Group Chemistry for Improved Oligonucleotide Synthesis Efficiency
Future research directions include:
Orthogonal Protecting Groups: The development of novel protecting groups that can be removed under highly specific conditions without affecting other groups on the nucleoside is a key goal. This allows for more complex molecular constructions and modifications.
More Labile Groups: While the benzoyl group is robust, its removal requires relatively harsh conditions. Research into more labile protecting groups, such as the acetyl (Ac) or isobutyryl (iBu) groups for cytosine, can reduce side reactions like transamination and allow for milder deprotection protocols, potentially using strong organic bases instead of just ammonia (B1221849). glenresearch.com
Photolabile Protecting Groups: The use of protecting groups that can be cleaved by light offers spatial and temporal control over the deprotection step. glenresearch.com While benzoyl groups can interfere with this process by absorbing photochemical energy, designing monomer variants with alternative, photochemically compatible protecting groups is an active area of research. glenresearch.com
The selection criteria for next-generation protecting groups remain stringent, requiring that they are easy to introduce, stable throughout the synthesis cycles, and removable with high efficiency at the final stage. umich.edu
Integration with High-Throughput Synthesis Platforms for Diversified Oligonucleotide Libraries
The demand for large numbers of unique oligonucleotides for applications like PCR primers, genomic studies, and microarrays has driven the development of high-throughput synthesis platforms. nih.gov These automated systems, which synthesize oligonucleotides in parallel in 96, 384, or even 1536-well plate formats, rely on the availability of high-quality phosphoramidite (B1245037) monomers, including the derivative of this compound. nih.govnih.govwikipedia.org
Key aspects of this integration include:
Enhanced Efficiency and Quality: These platforms have achieved high coupling efficiencies, with step yields as high as 99.3%, ensuring the quality of the final oligonucleotide products. nih.gov The ability to run multiple protocols simultaneously allows researchers to optimize synthesis workflows with greater confidence and reproducibility. labx.com
Diverse Chemical Modifications: High-throughput platforms are increasingly capable of incorporating various chemical modifications into oligonucleotides to enhance their properties. This allows for the creation of large, diversified libraries of modified oligonucleotides for screening in therapeutic and diagnostic development. scielo.brnih.gov The consistent quality of monomers like this compound is fundamental to the success of these complex syntheses.
Table 1: Comparison of Oligonucleotide Synthesis Platforms
| Platform Type | Typical Format | Throughput Example | Key Advantage |
|---|---|---|---|
| Standard Column | Single Columns | 1-16 oligonucleotides per run | Flexible scale (nmol to µmol) |
| Multiplex Synthesizer | 96-well plate | 96 20-mers in < 5 hours nih.gov | Significant cost reduction, increased capacity nih.gov |
| High-Throughput Synthesizer | 384 or 1536-well plate | >3000 oligonucleotides per day (1536-channel) nih.gov | Massive parallelism for genomics and library screening nih.gov |
Emerging Analytical Techniques for Enhanced Purity and Quality Control of Monomers
The purity of this compound and its subsequent phosphoramidite derivative is paramount for successful oligonucleotide synthesis. Any impurities can lead to failed sequences and complicate downstream applications. Emerging analytical techniques are providing increasingly sensitive and accurate methods for quality control. sepscience.com
Advanced analytical methods include:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorse methods. sigmaaldrich.com
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and is excellent for analyzing purity. sigmaaldrich.comlcms.cz
Ion-Exchange HPLC (IE-HPLC): Separates based on charge and is effective for analyzing oligonucleotides with significant secondary structure. sigmaaldrich.com
Mass Spectrometry (MS): Provides precise mass characterization to confirm identity and detect impurities. technologynetworks.com
Electrospray Ionization (ESI-MS): A gentle ionization technique suitable for larger or photosensitive molecules, providing high accuracy. technologynetworks.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: A high-throughput method for mass analysis. technologynetworks.com
Capillary Electrophoresis (CE): Separates species based on their size and charge in an electric field, offering detailed profiling of impurities and sample homogeneity. sepscience.comchromatographyonline.com
Table 2: Key Analytical Techniques for Monomer and Oligonucleotide Quality Control
| Technique | Principle of Separation/Detection | Primary Application | Reference |
|---|---|---|---|
| RP-HPLC | Hydrophobicity | Purity assessment of monomers and full-length oligonucleotides | sigmaaldrich.com |
| LC-MS | Chromatographic separation combined with mass detection | Precise structural characterization, impurity identification | sepscience.comchromatographyonline.com |
| Capillary Electrophoresis (CE) | Size and charge | Impurity profiling and assessment of sample homogeneity | sepscience.com |
| UPLC | Advanced particle chemistry for higher resolution | Separation of closely related impurities with high efficiency | sigmaaldrich.com |
Computational Design of Next-Generation Protected Nucleosides
Computational chemistry is emerging as a powerful tool to accelerate the design of new chemical entities, including protected nucleosides. By modeling the properties and interactions of molecules in silico, researchers can predict the performance of novel protecting group strategies before undertaking laborious and expensive laboratory synthesis.
Future applications of computational design in this area include:
Predicting Reaction Outcomes: Modeling reaction pathways to identify optimal conditions and predict potential side reactions, thereby improving the yield and purity of this compound.
Designing Novel Protecting Groups: Using computational tools to design new protecting groups with desired characteristics, such as enhanced stability during synthesis and specific lability for clean and efficient removal.
Optimizing Kinase-Substrate Interactions: For applications involving nucleoside analogs as prodrugs, computational design can be used to engineer kinases with altered substrate specificity, enhancing the activation of the desired analog over natural nucleosides. nih.gov This approach could be adapted to model the interactions of protected nucleosides with enzymes used in biocatalytic synthesis routes.
Nucleic Acid Structure Prediction: Computational models are used to predict the secondary and tertiary structures of nucleic acids. nih.gov This feedback can inform the design of monomers that promote desired folding or function in the final oligonucleotide.
Expansion of Oligonucleotide Applications in Advanced Biological Research Systems
The ultimate driver for innovation in the synthesis of monomers like this compound is the expanding application of oligonucleotides in complex biological systems. nih.gov Modified oligonucleotides are now central to numerous advanced research areas and are a growing class of therapeutics. scielo.brnih.govcosmobio.co.jp
Future growth areas that will rely on high-quality monomers include:
Therapeutics: The fields of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers are rapidly advancing. cosmobio.co.jpmdpi.com These therapeutic modalities function by interacting with cellular machinery to modulate gene expression or protein function. scielo.br The chemical modifications enabled by specific monomers are crucial for improving their stability against nucleases, enhancing cellular uptake, and ensuring target specificity. scielo.brmdpi.com
Advanced Diagnostics: Oligonucleotides are used as probes and primers in highly sensitive diagnostic assays, including qPCR and microarray-based tests. cosmobio.co.jp The precision of these tests depends on the exact sequence and purity of the oligonucleotides used.
Gene Editing and Synthetic Biology: New frontiers in gene editing and the construction of synthetic genetic circuits require long, high-fidelity DNA and RNA strands. The efficiency of the underlying chemical synthesis, which starts with protected nucleosides, is a critical enabling factor for these technologies.
The continued refinement of the synthesis and application of this compound and related monomers will be instrumental in realizing the full potential of oligonucleotides in medicine and biotechnology. nih.gov
Q & A
Q. What is the role of benzoyl protecting groups in N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine during oligonucleotide synthesis?
The benzoyl groups at the N4 and 5'-O positions protect reactive amine and hydroxyl groups during solid-phase oligonucleotide synthesis, preventing undesired side reactions. For example, the 5'-O-benzoyl group stabilizes the nucleoside against acid-catalyzed depurination, while the N4-benzoyl group blocks the exocyclic amine from participating in unintended couplings. After synthesis, these groups are removed via alkaline hydrolysis (e.g., concentrated ammonia at 55°C for 8–16 hours) .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
Key methods include:
- Thin-layer chromatography (TLC): Monitor reaction progress using CHCl₃/MeOH (9:1) as the mobile phase; an Rf of ~0.32 indicates the desired product .
- ¹H-NMR spectroscopy: Characterize the product using peaks such as δ 7.20–7.65 ppm (aromatic protons from benzoyl groups) and δ 8.22 ppm (C8 proton of deoxycytidine) .
- HPLC: Use reversed-phase columns with UV detection (λ = 260 nm) to confirm purity ≥98% .
Q. What are the primary applications of this compound in molecular biology?
It serves as a protected deoxycytidine derivative for synthesizing oligonucleotides with site-specific modifications, such as phosphorothiolate linkages or fluorogenic labels. These are critical for studying DNA-protein interactions, epigenetic modifications, and gene-editing tools like CRISPR-Cas9 .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products?
- Reaction time: Extend iodination or benzoylation reactions to 120–180 minutes to ensure complete consumption of starting material .
- Temperature control: Maintain reactions at 0–4°C during phosphorylation to prevent degradation of sensitive intermediates .
- Purification: Use silica gel chromatography with gradient elution (e.g., CHCl₃ to CHCl₃/MeOH 9:1) to isolate the product from unreacted reagents .
Q. What experimental strategies address low loading yields of this compound in controlled-pore glass (CPG) derivatization?
Discrepancies in CPG loading (e.g., 35–64 µmol/g) may arise from variations in pore size, amino group density, or spacer arm chemistry. To mitigate this:
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?
For example, conflicting δ values for aromatic protons may arise from solvent effects (e.g., CDCl₃ vs. CD₃OD) or residual moisture. Strategies include:
- Deuterated solvent standardization: Use consistent solvents and report residual solvent peaks.
- 2D-NMR techniques: Employ HSQC or HMBC to assign ambiguous proton-carbon correlations .
Q. What methodologies enable the analysis of enzymatic incorporation of modified deoxycytidine derivatives into DNA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
